3,6-Dichloro-4,5-bis(methoxymethyl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dichloro-4,5-bis(methoxymethyl)pyridazine is a heterocyclic compound belonging to the pyridazine family. Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of two chlorine atoms at positions 3 and 6, and two methoxymethyl groups at positions 4 and 5. Pyridazines are known for their diverse pharmacological activities and are used in various fields, including medicinal chemistry and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-4,5-bis(methoxymethyl)pyridazine typically involves the chlorination of pyridazine derivatives followed by the introduction of methoxymethyl groups. One common method starts with the chlorination of pyridazine to obtain 3,6-dichloropyridazine. This intermediate is then reacted with methoxymethyl chloride in the presence of a base, such as sodium hydride, to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-4,5-bis(methoxymethyl)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The methoxymethyl groups can be oxidized to form aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride, potassium carbonate, or triethylamine are commonly used. Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include amines, thiols, or other substituted derivatives.
Oxidation Products: Aldehydes, carboxylic acids, or ketones.
Reduction Products: Alcohols or other reduced derivatives.
Scientific Research Applications
3,6-Dichloro-4,5-bis(methoxymethyl)pyridazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds, including potential anticancer, antimicrobial, and anti-inflammatory agents.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Material Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Agrochemicals: The compound is investigated for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 3,6-Dichloro-4,5-bis(methoxymethyl)pyridazine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit tyrosine kinases or other signaling molecules, leading to the suppression of cancer cell growth. The methoxymethyl groups may enhance its binding affinity and selectivity for the target .
Comparison with Similar Compounds
Similar Compounds
3,6-Dichloropyridazine: Lacks the methoxymethyl groups and has different reactivity and applications.
4,5-Dimethoxymethylpyridazine: Lacks the chlorine atoms and has different chemical properties.
Pyridazine Derivatives: Various derivatives with different substituents at positions 3, 4, 5, and 6.
Uniqueness
3,6-Dichloro-4,5-bis(methoxymethyl)pyridazine is unique due to the presence of both chlorine and methoxymethyl groups, which confer specific chemical reactivity and biological activity. This combination allows for versatile modifications and applications in different fields .
Properties
CAS No. |
945599-39-3 |
---|---|
Molecular Formula |
C8H10Cl2N2O2 |
Molecular Weight |
237.08 g/mol |
IUPAC Name |
3,6-dichloro-4,5-bis(methoxymethyl)pyridazine |
InChI |
InChI=1S/C8H10Cl2N2O2/c1-13-3-5-6(4-14-2)8(10)12-11-7(5)9/h3-4H2,1-2H3 |
InChI Key |
SLFZVMYSLFHYDV-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C(=NN=C1Cl)Cl)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.